molecular formula C12H15F2NO3S B2903061 3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine CAS No. 2309313-64-0

3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine

Cat. No.: B2903061
CAS No.: 2309313-64-0
M. Wt: 291.31
InChI Key: PYHPKVHEHVEADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methylbenzenesulfonyl group attached to an azetidine ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Attachment of the Methoxy and Methylbenzenesulfonyl Groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylphenylboronic acid: This compound shares the methoxy and methyl groups but differs in its boronic acid functionality.

    4-Methoxy-3-methylphenylacetic acid: Similar in having the methoxy and methyl groups, but it contains an acetic acid moiety instead of the azetidine ring.

Uniqueness

3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine is unique due to the presence of the difluoromethyl group and the azetidine ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject for research and development.

Properties

IUPAC Name

3-(difluoromethyl)-1-(4-methoxy-3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c1-8-5-10(3-4-11(8)18-2)19(16,17)15-6-9(7-15)12(13)14/h3-5,9,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHPKVHEHVEADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)C(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.